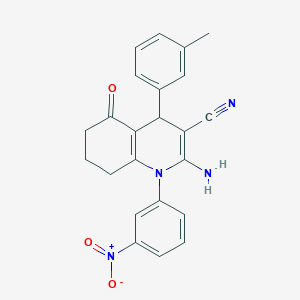
2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes amino, nitro, and carbonitrile functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aniline derivatives with aldehydes and ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the quinoline ring system. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized quinoline compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amino-substituted quinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives.
科学研究应用
2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure and functional groups make it a potential lead compound for the development of new pharmaceuticals. It may be explored for its therapeutic effects in treating various diseases.
Industry: In industrial applications, the compound may be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
作用机制
The mechanism of action of 2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Similar compounds to 2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE include other quinoline derivatives with different substituents. Examples include:
- 2-AMINO-4-(3-METHYLPHENYL)-1-(3-HYDROXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-4-(3-METHYLPHENYL)-1-(3-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of both amino and nitro groups on the quinoline ring provides unique reactivity and biological activity, distinguishing it from other quinoline derivatives.
属性
分子式 |
C23H20N4O3 |
|---|---|
分子量 |
400.4g/mol |
IUPAC 名称 |
2-amino-4-(3-methylphenyl)-1-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H20N4O3/c1-14-5-2-6-15(11-14)21-18(13-24)23(25)26(19-9-4-10-20(28)22(19)21)16-7-3-8-17(12-16)27(29)30/h2-3,5-8,11-12,21H,4,9-10,25H2,1H3 |
InChI 键 |
QIHMWBAKSYEYKN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
规范 SMILES |
CC1=CC(=CC=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















